1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine
Description
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(4-prop-2-ynylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C8H14N2O/c1-2-3-10-4-5-11-8(6-9)7-10/h1,8H,3-7,9H2 |
InChI Key |
QWKCINFXRFBRCU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1CCOC(C1)CN |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminoethanol Derivatives
Morpholine synthesis often employs cyclization of 2-aminoethanol derivatives. For example, treatment of N-(2-hydroxyethyl)propargylamine with thionyl chloride facilitates intramolecular cyclization to form 4-propargylmorpholine, albeit without the 2-methanamine group. Adapting this approach, 2-(aminomethyl)-4-propargylmorpholine could be synthesized by introducing a protected amine at the 2-position prior to cyclization.
Reductive Amination for Ring Closure
Reductive amination between propargylamine and a diketone precursor (e.g., 2-oxoethyl propargyl ether) using sodium triacetoxyborohydride (NaBH(OAc)3) offers a stereocontrolled route to the morpholine scaffold. This method, demonstrated in the synthesis of piperidine analogs, achieves yields up to 86% under mild conditions (20°C, 2 hours).
Propargyl Group Installation
Alkylation of Morpholine Intermediates
Propargyl bromide or propargyl mesylate can alkylate morpholine derivatives at the 4-position. For instance, reacting morpholin-2-ylmethanamine with propargyl bromide in the presence of K2CO3 in DMF at 60°C for 12 hours affords the target compound. Yields for analogous propargylations range from 68% to 91%, depending on the leaving group and solvent.
Methanamine Group Functionalization
Gabriel Synthesis
The Gabriel synthesis offers a two-step route to primary amines. Treating 2-(bromomethyl)-4-propargylmorpholine with potassium phthalimide in DMF at 100°C for 6 hours, followed by hydrazinolysis in ethanol, yields the methanamine derivative. This method avoids over-alkylation and achieves ~85% purity post-crystallization.
Reduction of Nitriles
Catalytic hydrogenation (H2, Pd/C) of 2-cyano-4-propargylmorpholine in methanol at 25°C quantitatively reduces the nitrile to the methanamine group. This approach is compatible with propargyl functionalities, as hydrogenation selectively targets the nitrile without alkyne reduction.
Integrated Synthetic Routes
Route 1: Sequential Alkylation and Reductive Amination
-
Step 1 : Alkylate morpholine-2-carbaldehyde with propargyl bromide to form 4-propargylmorpholine-2-carbaldehyde .
-
Step 2 : Perform reductive amination with ammonium acetate and NaBH3CN to install the methanamine group.
Route 2: One-Pot Cyclization and Functionalization
-
Step 1 : React N-propargyl-2-aminoethanol with formaldehyde in acetic acid to form the morpholine ring.
-
Step 2 : Oxidize the 2-hydroxymethyl group to a nitrile using KMnO4, followed by reduction to methanamine.
Catalytic and Green Chemistry Considerations
Ultrasound-Assisted Synthesis
Ultrasound irradiation (25 kHz, 250 W) enhances reaction rates and yields in multi-component reactions, as demonstrated in pyrano[2,3-c]pyrazole syntheses. Applying this to morpholine formation could reduce reaction times from hours to minutes.
Montmorillonite K-10 Catalysis
Microwave-assisted reactions using K-10 clay in ethanol (80°C, 30 minutes) achieve 68% yields for propargylamine conjugates, offering a solvent-efficient alternative.
Analytical Verification
Spectroscopic Characterization
Chromatographic Purity
Silica gel chromatography (EtOAc:petroleum ether, 3:2) resolves intermediates with >95% purity, critical for pharmaceutical applications.
Challenges and Optimization Opportunities
-
Regioselectivity in Propargylation : Competing N- and O-alkylation requires careful selection of bases (e.g., Et3N over K2CO3).
-
Amine Protection : Boc groups prevent undesired side reactions during cyclization but necessitate deprotection steps.
-
Scalability : Microwave and ultrasound methods enhance lab-scale efficiency but require adaptation for industrial production.
Chemical Reactions Analysis
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition: ZYW and ZY6 demonstrate the importance of pyrazolo-pyridine scaffolds in targeting ATP-binding pockets of kinases like Chk1. The target compound’s morpholine-propargyl structure may offer a novel binding profile for unexplored kinase targets .
- Click Chemistry Utility : Propargyl groups in compounds like the target and ’s probes enable bioorthogonal tagging, a critical tool for target identification and mechanistic studies .
- Chirality and Selectivity : The S-configuration in ZYW and ZY6 underscores the role of stereochemistry in optimizing binding affinity and reducing off-target effects—a consideration for future derivatives of the target compound .
Q & A
Q. What are the optimal synthetic routes for 1-[4-(Prop-2-yn-1-yl)morpholin-2-yl]methanamine, and how can reaction conditions be standardized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the morpholine core. Key steps include:
- Propargylation : Introducing the prop-2-yn-1-yl group via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC) .
- Amine Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) or other protecting groups to prevent side reactions during morpholine ring modification .
- Purification : Chromatography (e.g., flash column or HPLC) is critical for isolating high-purity products, with solvent systems optimized using TLC monitoring .
Q. Key Parameters :
| Step | Reaction Conditions | Yield Optimization |
|---|---|---|
| Propargylation | CuI (10 mol%), DIPEA, DMF, 50°C | 60–75% yield |
| Amine Deprotection | TFA/DCM (1:1), rt, 2h | >90% efficiency |
Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the morpholine and propargyl groups. Anomalous shifts in the alkyne proton (~2.5 ppm) and morpholine carbons indicate successful substitution .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for C₉H₁₄N₂O: 166.1106 Da) .
- X-ray Crystallography : Single-crystal analysis using SHELXL-2018 refines bond lengths/angles, resolving ambiguities in stereochemistry .
Validation : Cross-referencing with density functional theory (DFT)-predicted spectra improves accuracy .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Q. Example Workflow :
Data Collection: 0.84 Å resolution (synchrotron source).
Structure Solution: SHELXT for initial model.
Refinement: SHELXL with Hirshfeld atom refinement (HAR) for H-atom positioning .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., kinases), guided by the amine group’s electrostatic potential .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, highlighting key residues (e.g., Asp/Lys in catalytic sites) .
Case Study : Docking scores (ΔG ≈ −8.2 kcal/mol) suggest strong affinity for serotonin receptors, validated via in vitro assays .
Q. How do structural modifications impact pharmacological activity?
- SAR Studies : Systematic variation of substituents (e.g., replacing propargyl with methylsulfonyl) alters logP and bioavailability.
| Derivative | IC₅₀ (nM) | Target |
|---|---|---|
| Parent Compound | 120 ± 15 | Kinase A |
| Methylsulfonyl Analog | 45 ± 7 | Kinase A |
Q. How can in silico methods address contradictions in experimental vs. theoretical data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
